molecular formula C19H22ClN3O B5169604 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B5169604
M. Wt: 343.8 g/mol
InChI Key: POJYEGCVNXUBIZ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of certain cancer cells in vitro. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.

Future Directions

1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has shown promising results in various scientific research studies. Future research directions for this compound include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its safety and efficacy in clinical trials. Additionally, this compound could be further studied for its potential therapeutic applications in other disease areas such as autoimmune disorders and infectious diseases.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzyl chloride with N-(2-pyridinylmethyl)piperidine-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at an elevated temperature. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been investigated for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-6-4-15(5-7-17)14-23-11-8-16(9-12-23)19(24)22-13-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJYEGCVNXUBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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